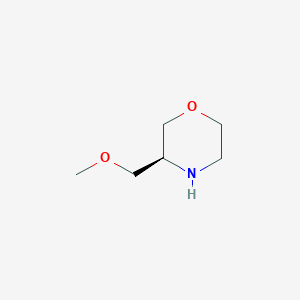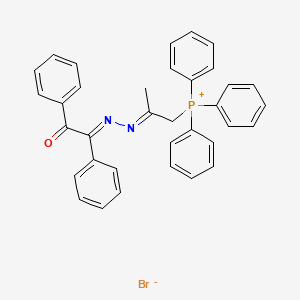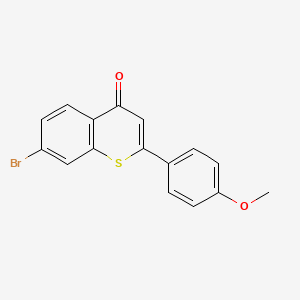
7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one is a synthetic organic compound with the molecular formula C16H11BrO3S
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2-bromoacetophenone.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with 2-bromoacetophenone in the presence of a base, such as sodium hydroxide, to form an intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization in the presence of a sulfur source, such as elemental sulfur or a thiol, to form the thiochromenone ring structure.
Bromination: The final step involves the bromination of the thiochromenone ring at the 7-position using a brominating agent, such as N-bromosuccinimide (NBS), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiochromanol using reducing agents like sodium borohydride.
Substitution: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiochromanol.
Substitution: Various substituted thiochromenones.
科学的研究の応用
7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific cancer cell lines.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit enzymes involved in critical cellular processes, leading to the disruption of cancer cell growth and proliferation.
Induction of Apoptosis: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Modulation of Cellular Pathways: It can modulate various cellular pathways, including those related to cell cycle regulation and DNA repair.
類似化合物との比較
Similar Compounds
7-Bromo-2-(4-methoxyphenyl)-4H-chromen-4-one: This compound is structurally similar but lacks the sulfur atom in the thiochromenone ring.
2-(4-Methoxyphenyl)-4H-thiochromen-4-one: This compound lacks the bromine atom at the 7-position.
Uniqueness
7-Bromo-2-(4-methoxyphenyl)-4H-thiochromen-4-one is unique due to the presence of both the bromine atom and the thiochromenone ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H11BrO2S |
|---|---|
分子量 |
347.2 g/mol |
IUPAC名 |
7-bromo-2-(4-methoxyphenyl)thiochromen-4-one |
InChI |
InChI=1S/C16H11BrO2S/c1-19-12-5-2-10(3-6-12)15-9-14(18)13-7-4-11(17)8-16(13)20-15/h2-9H,1H3 |
InChIキー |
SRUIZLMEGFEJCS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(S2)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


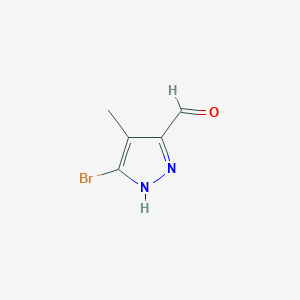
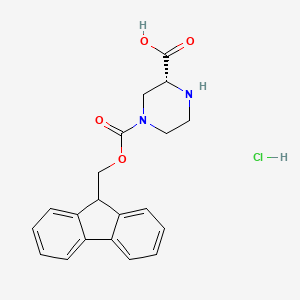
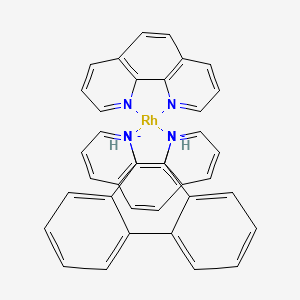
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
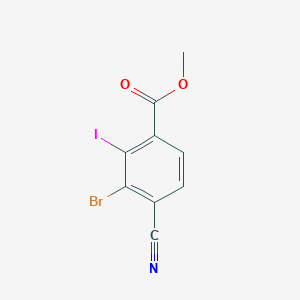
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
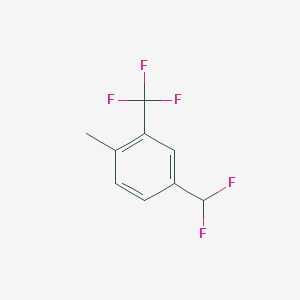
![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
